1-ethynyl-2-isocyanatobenzene
Description
Properties
CAS No. |
554459-16-4 |
|---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethynyl 2 Isocyanatobenzene and Its Precursors
Strategies for ortho-Functionalization of Benzene (B151609) Systems
Achieving the desired 1,2-disubstitution pattern on the benzene ring is the cornerstone of synthesizing the target molecule. This requires precise control over regioselectivity, often leveraging powerful transition-metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are paramount for the formation of the carbon-carbon triple bond characteristic of aryl alkynes. The Sonogashira coupling is a particularly effective method, involving the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. colab.ws For the synthesis of a precursor like 2-ethynylaniline (B1227618), a common starting material is 2-iodoaniline (B362364). nih.gov
The general reaction involves coupling 2-iodoaniline with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The use of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a solvent like piperidine (B6355638) or a mixture of dioxane and triethylamine (B128534) is typical. nih.govnih.gov
Table 1: Illustrative Conditions for Sonogashira Coupling to Form 2-Alkynylanilines
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base/Solvent | Temperature | Yield |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄ (1%) | CuI (1%) | Piperidine | Room Temp | Good |
| 2-Bromoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5%) | CuI (5%) | Dioxane/NEt₃ | 100 °C | High |
| 2-Iodoaniline | 1-Hexyne | (AllylPdCl)₂/P(t-Bu)₃ | None | Diethylamine | Room Temp | Good |
Note: This table is illustrative, based on typical conditions reported for Sonogashira reactions. colab.wsnih.govnih.gov Yields are qualitative and depend on the specific substrate and precise conditions.
The conversion of the amino group of a precursor like 2-ethynylaniline into an isocyanate is the final key transformation.
Phosgenation: The traditional industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govacs.org This process is highly efficient but suffers from the extreme toxicity of phosgene and the production of corrosive HCl as a byproduct, posing significant safety and environmental concerns. researchgate.netdigitellinc.com
Alternative, Non-Phosgene Routes: In line with the principles of green chemistry, significant research has focused on developing phosgene-free methods for isocyanate synthesis. ionike.com These routes are generally considered safer and more environmentally friendly. nih.gov
Reductive Carbonylation: This one-step method involves reacting a nitroaromatic compound (e.g., 1-ethynyl-2-nitrobenzene) with carbon monoxide (CO) under high pressure and temperature, using a transition metal catalyst. digitellinc.comresearchgate.net While direct, it often requires harsh conditions.
Oxidative Carbonylation: This approach starts from the amine (e.g., 2-ethynylaniline) and reacts it with CO and an oxidant. nih.govacs.org
Dimethyl Carbonate (DMC) Method: DMC is considered an eco-friendly substitute for phosgene. acs.org The reaction typically proceeds in two steps: the amine reacts with DMC to form a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the isocyanate and an alcohol. nih.govresearchgate.net
Urea (B33335) Method: This route uses inexpensive and safe urea as the carbonyl source. The amine reacts with urea to form a substituted urea, which then undergoes alcoholysis to a carbamate, followed by thermal decomposition to the isocyanate. nih.govacs.org
Table 2: Comparison of Isocyanate Synthesis Methods
| Method | Carbonyl Source | Starting Material (Precursor) | Key Advantages | Key Disadvantages |
| Phosgenation | Phosgene (COCl₂) | Amine | High efficiency, well-established | Extreme toxicity of reagent, corrosive byproduct (HCl) |
| Reductive Carbonylation | Carbon Monoxide (CO) | Nitro Compound | Single step from nitro-group | Harsh conditions (high T, P), toxicity of CO |
| Oxidative Carbonylation | Carbon Monoxide (CO) | Amine | Avoids phosgene | Toxicity of CO, potential for explosive mixtures |
| DMC Method | Dimethyl Carbonate | Amine | Non-toxic reagent, less corrosive | Two-step process (carbamate intermediate) |
| Urea Method | Urea | Amine | Inexpensive, non-toxic reagent | Multi-step process, potential for side reactions |
Convergent and Divergent Synthesis of 1-Ethynyl-2-isocyanatobenzene
A common and often more practical approach is a convergent-style linear sequence where 2-ethynylaniline is synthesized first, followed by the conversion of the amine to the isocyanate. This strategy is generally preferred because the Sonogashira coupling conditions are well-tolerated by the amino group, while the highly reactive isocyanate group might interfere with the catalytic cycle of the cross-coupling reaction.
A divergent approach could be envisioned from a common intermediate like 2-iodoaniline. One pathway would lead to 2-ethynylaniline as described, while another hypothetical pathway could first convert the amine of a related starting material to an isocyanate precursor before attempting the cross-coupling. However, protecting the isocyanate functionality or performing the coupling on a more stable precursor would be necessary, adding complexity. The choice of strategy is often dictated by the compatibility of functional groups with the required reaction conditions.
The discovery of optimal reaction conditions is a critical task, historically guided by intuition and now increasingly by high-throughput screening and machine learning algorithms. semanticscholar.org For the synthesis of the 2-ethynylaniline precursor via Sonogashira coupling, several variables can be tuned to maximize yield and minimize side products, such as homocoupling of the alkyne.
Key parameters for optimization include:
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, (AllylPdCl)₂) and ligand (e.g., PPh₃, P(t-Bu)₃) is crucial. The ligand influences the stability and activity of the catalytic species. colab.ws
Solvent and Base: The polarity of the solvent and the strength of the base (e.g., NEt₃, piperidine, K₂CO₃) can significantly affect reaction rates and yields. colab.wsarkat-usa.org
Temperature: While some modern catalyst systems allow for room temperature couplings, many reactions require heating to proceed at a reasonable rate. nih.gov
Reactant Stoichiometry: The ratio of the aryl halide to the alkyne can be adjusted to ensure complete consumption of the more valuable starting material.
Advances in catalysis continue to provide more efficient and selective synthetic routes. In the context of this compound synthesis, innovations in two key areas are relevant.
Firstly, for the Sonogashira coupling step, the development of new phosphine-based ligands or N-heterocyclic carbene (NHC) ligands for palladium can lead to catalysts with higher turnover numbers, broader substrate scope, and milder reaction conditions.
Secondly, for the non-phosgene synthesis of the isocyanate group, research is focused on creating highly efficient and selective catalysts for the carbonylation of nitroarenes or amines. researchgate.net Group VIII transition metal complexes are often investigated for these transformations. researchgate.net For instance, novel bismuth-based catalysts have shown high efficiency in promoting isocyanate conversion reactions in polyurethane synthesis, indicating their potential applicability in related transformations. mdpi.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound provides a clear case study for the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. uniroma1.itmdpi.com
The most significant green improvement is the move away from the phosgene route for isocyanate synthesis. semanticscholar.org Utilizing alternatives like dimethyl carbonate or catalytic carbonylation with CO aligns with the first principle of green chemistry: waste prevention, and the principle of designing safer chemicals and processes. acs.orgionike.com
Other green considerations include:
Atom Economy: Comparing different synthetic routes to see which incorporates the highest proportion of atoms from the reactants into the final product. Multi-component reactions, where several starting materials are combined in a single step, are often highly atom-economical. sci-hub.se
Catalysis: Using catalytic reagents is superior to stoichiometric ones. Highly efficient catalysts that can be used in small amounts and recycled reduce waste and energy consumption.
Safer Solvents: Selecting solvents with lower toxicity and environmental impact, or developing solvent-free reaction conditions, is a key goal. mdpi.com For example, some modern Sonogashira couplings can be performed in greener solvents or even in water under specific conditions.
By optimizing catalytic systems and choosing safer reagents and conditions, the synthesis of complex molecules like this compound can be made more sustainable and environmentally benign.
Chemical Reactivity and Mechanistic Studies of 1 Ethynyl 2 Isocyanatobenzene
Intramolecular Cyclization Pathways
The spatial arrangement of the ethynyl (B1212043) and isocyanate functionalities in 1-ethynyl-2-isocyanatobenzene provides a fertile ground for intramolecular cyclization reactions, offering synthetically valuable routes to nitrogen-containing heterocycles. These transformations are often initiated by the interaction of the two reactive groups, leading to a cascade of events that culminate in the formation of complex polycyclic systems.
Investigations into Isocyanate-Alkyne Cycloadditions
The intramolecular cycloaddition between the isocyanate and alkyne moieties represents a primary pathway for the transformation of this compound. While intermolecular cycloadditions of isocyanates and alkynes have been documented, the intramolecular variant in this specific substrate offers a direct route to fused ring systems. Thermal or photochemical activation can promote a [2+2] cycloaddition, leading to a highly strained bicyclic intermediate. This intermediate, a fused β-lactam-cyclobutene system, is typically not isolated but serves as a transient species that undergoes further rearrangement to more stable products.
| Reactant | Conditions | Putative Intermediate |
| This compound | Thermal (Δ) or Photochemical (hν) | Fused β-lactam-cyclobutene |
This table presents a hypothetical reaction pathway based on known cycloaddition chemistry.
Formation of Nitrogen-Containing Heterocycles
The initial cyclization products of this compound are often unstable and readily undergo subsequent reactions to form a variety of nitrogen-containing heterocycles. These transformations are governed by the principles of electrocyclization and the reactivity of key intermediates such as ketene-imines.
The strained intermediates formed from the initial isocyanate-alkyne cycloaddition can undergo electrocyclic ring-opening reactions. For instance, the fused cyclobutene (B1205218) ring can open to form a vinylketene intermediate. Subsequent 6π-electrocyclization involving the benzene (B151609) ring can then lead to the formation of benzofused heterocycles. The regiochemistry and stereochemistry of these reactions are dictated by the Woodward-Hoffmann rules. These pericyclic reactions provide a powerful tool for the construction of complex molecular architectures from a relatively simple starting material. rsc.org
| Intermediate | Reaction Type | Product Class |
| Fused β-lactam-cyclobutene | Electrocyclic ring-opening | Vinylketene derivative |
| Vinylketene derivative | 6π-Electrocyclization | Benzofused heterocycles |
This table outlines a plausible reaction sequence based on established principles of electrocyclization.
An alternative pathway for the transformation of this compound involves the formation of a ketene-imine intermediate. This can occur through a formal [2+2] cycloaddition followed by a retro-electrocyclization. Ketene-imines are highly reactive species that can participate in a variety of subsequent reactions. Intramolecularly, the ketene (B1206846) moiety can react with the adjacent aromatic ring or other functional groups that might be introduced. The imine part of the intermediate can also undergo nucleophilic attack or participate in further cycloadditions. The Staudinger reaction, the [2+2] cycloaddition of a ketene with an imine to form a β-lactam, provides a well-established precedent for the reactivity of such intermediates. Although typically an intermolecular reaction, the principles can be applied to understand potential intramolecular pathways.
Intermolecular Reaction Dynamics
Beyond its rich intramolecular chemistry, this compound can also engage in a variety of intermolecular reactions, leveraging the distinct reactivity of its isocyanate and ethynyl functional groups.
Reactions with Nucleophilic Reagents
The isocyanate group in this compound is a potent electrophile and readily reacts with a wide range of nucleophiles. Alcohols, amines, and thiols will add to the carbonyl carbon of the isocyanate to form carbamates, ureas, and thiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.
The ethynyl group, while generally less reactive towards nucleophiles than the isocyanate, can undergo nucleophilic addition, particularly with softer nucleophiles or under metal catalysis. For instance, the addition of thiols to the alkyne can lead to the formation of vinyl sulfides. The presence of the electron-withdrawing isocyanate group can influence the regioselectivity of this addition.
| Nucleophile | Product with Isocyanate | Product with Ethynyl Group |
| Alcohols (R-OH) | Carbamate (B1207046) | Not typically reactive without catalyst |
| Amines (R-NH2) | Urea (B33335) | Not typically reactive without catalyst |
| Thiols (R-SH) | Thiocarbamate | Vinyl sulfide |
This table summarizes the expected products from the reaction of this compound with common nucleophiles based on the known reactivity of isocyanates and alkynes.
Amines and Alcohols: Urethane (B1682113) and Urea Formation Pathways
The reaction of this compound with primary and secondary amines leads to the formation of substituted ureas. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea derivative.
Similarly, in the presence of alcohols, this compound readily forms urethanes (also known as carbamates). The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol to the nitrogen atom completes the formation of the urethane linkage. The rates of these reactions are influenced by the nucleophilicity of the amine or alcohol and the steric hindrance around the reacting centers.
| Nucleophile | Product Class | General Reaction Scheme |
| Primary/Secondary Amine (R₂NH) | Substituted Urea | This compound + R₂NH → 1-ethynyl-2-(R₂NC(O)NH)benzene |
| Alcohol (ROH) | Urethane | This compound + ROH → 1-ethynyl-2-(ROC(O)NH)benzene |
Mechanistic Probes for Nucleophilic Attack on the Isocyanate Moiety
Understanding the intimate details of the reaction mechanism is crucial for controlling the outcome of chemical transformations. For the nucleophilic attack on the isocyanate moiety of this compound, various mechanistic probes can be employed. Kinetic studies, for instance, can elucidate the reaction order and the effect of substituent electronics on the reaction rate. By systematically varying the electronic properties of the nucleophile (e.g., using a series of para-substituted anilines or phenols), a Hammett plot can be constructed to determine the sensitivity of the reaction to electronic effects.
Isotopic labeling studies, where a deuterium (B1214612) atom replaces a hydrogen atom on the nucleophile (e.g., R₂ND or ROD), can help to determine whether the proton transfer step is involved in the rate-determining step of the reaction. A significant kinetic isotope effect would suggest that the X-H (X = N or O) bond cleavage is mechanistically important. Computational modeling, using density functional theory (DFT), can also provide valuable insights into the transition state geometries and activation energies for the competing reaction pathways.
Metal-Catalyzed Transformations Involving the Ethynyl Group
The ethynyl group of this compound opens a gateway to a vast landscape of metal-catalyzed reactions, allowing for the construction of complex molecular architectures.
Role in Cross-Coupling Chemistries (e.g., Sonogashira, Click-Type Reactions)
The terminal alkyne functionality makes this compound an excellent substrate for Sonogashira cross-coupling reactions. In the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, it can be coupled with a variety of aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and introducing diverse substituents at the ethynyl position, leading to the synthesis of a wide range of conjugated systems.
Furthermore, the ethynyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and regioselective reaction with organic azides yields stable 1,2,3-triazole rings. The isocyanate group can remain intact during these transformations, allowing for subsequent functionalization.
| Reaction Type | Key Reagents | Product |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | 1-(Aryl/Vinyl-ethynyl)-2-isocyanatobenzene |
| CuAAC (Click Reaction) | Organic Azide (R-N₃), Cu(I) catalyst | 1-(1-R-1,2,3-triazol-4-yl)-2-isocyanatobenzene |
Exploration of Transition Metal Catalysis in Alkyne Functionalization
Beyond cross-coupling reactions, the ethynyl group of this compound can undergo a plethora of other transition metal-catalyzed transformations. For example, gold or platinum catalysts can facilitate the hydration of the alkyne to form a methyl ketone. Rhodium and ruthenium catalysts are known to promote cyclization and cycloaddition reactions, potentially involving the neighboring isocyanate group or other reactants. These transformations provide access to a variety of heterocyclic and carbocyclic structures. The specific outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.
Chemoselectivity and Regioselectivity in Complex Reaction Environments
A key challenge and opportunity in the chemistry of this compound lies in controlling the chemoselectivity and regioselectivity of its reactions. With two distinct reactive sites, the isocyanate and the ethynyl group, reactions can be directed towards one site over the other by careful selection of reagents and conditions.
For instance, in a reaction with a nucleophile that is also a coupling partner (e.g., an amino-substituted aryl halide), the choice of catalyst and reaction temperature can determine whether the initial reaction occurs at the isocyanate (urea formation) or at the ethynyl group (Sonogashira coupling). Low temperatures and the absence of a cross-coupling catalyst would favor nucleophilic attack on the isocyanate. Conversely, the presence of a palladium/copper catalyst system would promote the Sonogashira reaction.
Regioselectivity becomes critical in reactions such as the CuAAC, which for terminal alkynes like this compound, typically yields the 1,4-disubstituted triazole isomer with high fidelity. In other metal-catalyzed reactions, the regiochemical outcome of additions or cyclizations involving the alkyne can often be controlled by the steric and electronic nature of the catalyst's ligand sphere. Understanding and harnessing these principles of selectivity are paramount for the strategic application of this compound in the synthesis of complex target molecules.
Applications in Advanced Organic Synthesis and Materials Science
Design and Synthesis of Functional Molecular Architectures
The dual reactivity of 1-ethynyl-2-isocyanatobenzene serves as a powerful tool for synthetic chemists to create sophisticated molecular frameworks, including polycyclic systems and scaffolds for biological applications.
The ortho-positioning of the ethynyl (B1212043) and isocyanate functionalities in this compound makes it an ideal precursor for intramolecular cyclization reactions to form nitrogen-containing polycyclic aromatic compounds (N-PACs). These reactions often proceed through a tandem mechanism where both functional groups participate to build a new heterocyclic ring fused to the initial benzene (B151609) ring.
One of the primary applications in this area is the synthesis of quinolinone and carbostyril derivatives. These structures are prevalent in pharmaceuticals and functional organic materials. The cyclization can be initiated under various conditions, often catalyzed by transition metals that activate the alkyne moiety towards nucleophilic attack.
Reaction Pathway: A general strategy involves the transition-metal-catalyzed activation of the carbon-carbon triple bond. This activation facilitates an intramolecular attack from the nitrogen or oxygen atom of the isocyanate group (or a derivative formed in situ). For instance, in the presence of a suitable catalyst, the isocyanate can be hydrolyzed to a carbamic acid, which then cyclizes onto the activated alkyne. Subsequent dehydration and tautomerization can lead to the stable quinolinone ring system.
| Catalyst Type | General Reaction Conditions | Resulting Heterocycle |
| Palladium(II) Complexes | Anhydrous solvent (e.g., Toluene), 80-110 °C | Substituted Quinolines/Quinolinones |
| Gold(I)/Gold(III) Complexes | Mild conditions, often room temperature | Carbostyril derivatives |
| Copper(I) Halides | Polar aprotic solvent (e.g., DMF), base | Nitrogen-containing heterocycles |
This interactive table summarizes common catalyst systems used for the cyclization of ortho-alkynylaryl precursors, which are applicable to this compound.
These synthetic methods are atom-economical and provide a direct route to extended conjugated systems where the newly formed ring extends the π-system of the molecule, influencing its photophysical and electronic properties.
While specific documented examples for this compound are nascent, its structure is highly suited for creating complex scaffolds for chemical biology due to the orthogonal reactivity of its functional groups. The isocyanate and ethynyl groups can be addressed with different reagents under distinct conditions, allowing for stepwise functionalization.
Isocyanate as an Anchoring Group: The isocyanate group is a potent electrophile that reacts readily and covalently with nucleophiles such as the ε-amino group of lysine or the hydroxyl groups of serine, threonine, or tyrosine residues on proteins. This allows the molecule to be tethered to biological macromolecules.
Ethynyl as a Hub for Bioorthogonal Chemistry: The terminal alkyne is a key component in bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Once the scaffold is anchored via the isocyanate, the pendant ethynyl group is available for reaction with an azide-modified molecule, such as a fluorescent dye, a positron emission tomography (PET) imaging agent, or a drug molecule.
This dual-functionality enables its use as a versatile linker for applications such as:
Activity-Based Protein Profiling (ABPP): The isocyanate can act as a warhead to target a specific enzyme class, with the alkyne used to attach a reporter tag for visualization and identification.
Drug Conjugation: It can serve as a linker to attach drugs to antibodies or other targeting vectors, where the isocyanate binds to the vector and the alkyne is used to attach the therapeutic payload.
Polymerization Studies of this compound
The presence of two distinct polymerizable groups on the same monomer opens up possibilities for creating novel polymer architectures with unique properties and functionalities.
The term Ring-Opening Polymerization (ROP) traditionally refers to the polymerization of cyclic monomers. While the isocyanate group itself is not a ring, it can undergo polymerization through a different mechanism, often an anionic chain-growth polymerization, to form polyisocyanates (a type of nylon-1 polymer). This reaction is typically initiated by nucleophiles like sodium cyanide or certain organometallic complexes.
Furthermore, the isocyanate functionality can act as an initiator for the ROP of other cyclic monomers. For example, in the presence of a suitable co-catalyst, the isocyanate can react with a cyclic ester (lactone) or ether to open the ring and start a polymer chain. This would result in a polymer chain (e.g., a polyester) with a terminal group derived from the this compound initiator. The pendant ethynyl group would then be available for further modification of the polymer chain end.
The ethynyl group of this compound allows it to act as a monomer for the synthesis of substituted polyacetylenes. These polymers are characterized by a conjugated backbone of alternating carbon-carbon double bonds, which can impart interesting electronic and optical properties. The polymerization is typically achieved using transition-metal catalysts, such as those based on rhodium, tungsten, or molybdenum.
The resulting polymer, poly(this compound), would possess a polyacetylene main chain with pendant 2-isocyanatophenyl groups attached to alternating carbon atoms.
Structural Characteristics:
Conjugated Backbone: The polymer backbone would be highly conjugated, leading to potential semiconducting or light-emitting properties.
High Reactivity: The pendant isocyanate groups are highly reactive and can be used for post-polymerization modification. For example, they can be reacted with alcohols to create polyurethane side chains or with amines to create polyurea side chains, allowing for extensive tuning of the polymer's solubility, thermal properties, and functionality.
Stereochemistry: The stereochemistry of the double bonds in the polyacetylene backbone (cis vs. trans) can often be controlled by the choice of catalyst and polymerization conditions, which in turn affects the polymer's conformation and properties.
| Polymerization Catalyst | Expected Backbone Stereochemistry | Key Features of Resulting Polymer |
| Rh(nbd)BPh4 | cis-transoidal | High stereoregularity, helical conformation possible. |
| MoCl5 / WCl6 based systems | trans-transoidal | Less stereoregularity, more extended chain conformation. |
This interactive table outlines typical catalysts for substituted acetylene polymerization and the expected characteristics of the resulting polymer.
The orthogonal nature of the ethynyl and isocyanate groups is ideal for synthesizing complex macromolecular architectures like block copolymers and dendrimers. mdpi.com
Block Copolymers: Two primary strategies can be envisioned for creating block copolymers:
"Grafting-from" Approach: The ethynyl group is polymerized first to create a polyacetylene macroinitiator with reactive isocyanate side chains. This polymer can then be reacted with a difunctional reagent like a diol or diamine, which initiates the polymerization of a second monomer (e.g., via ROP of caprolactone initiated by the hydroxyl groups), resulting in a graft copolymer.
Sequential Polymerization: A living polymerization technique can be used to create a first block (e.g., polystyrene via anionic polymerization). The living chain end is then used to initiate the polymerization of the ethynyl group of this compound, forming a second, distinct block. This creates a well-defined diblock copolymer.
Dendritic Structures: Dendrimers and dendritic polymers can be synthesized using a divergent approach. A multifunctional core molecule (e.g., a triol) can react with three equivalents of this compound via the isocyanate groups to form the first generation (G1) of the dendrimer. This G1 molecule would have three terminal ethynyl groups on its periphery. These alkynes can then be further functionalized in a subsequent step, for example, through a CuAAC reaction with an azide-bearing branching unit, to build the next generation. This iterative process allows for the precise construction of highly branched, monodisperse dendritic materials with a high density of functional groups at their surface.
Precursor for Advanced Polymeric Materials
This compound is a bifunctional monomer that holds significant promise as a precursor for a variety of advanced polymeric materials. Its unique structure, featuring a reactive isocyanate group and a polymerizable ethynyl group on a rigid benzene ring, allows for its incorporation into diverse polymer architectures. This versatility makes it a valuable building block in the synthesis of polyurethanes with tailored characteristics, conjugated polymers for electronic and optical uses, and complex supramolecular structures.
Development of Polyurethanes with Tunable Properties
Polyurethanes (PUs) are a critically important class of polymers, formed through the polyaddition reaction between isocyanates and polyols. utm.myacs.org The properties of the resulting polyurethane are highly dependent on the chemical structure of its constituent monomers, particularly the isocyanate. utm.mymdpi.com The incorporation of this compound into polyurethane synthesis offers a novel pathway to creating materials with highly tunable and advanced properties.
The reactivity of the isocyanate (-NCO) group is influenced by the electronic nature of the carbon skeleton to which it is attached. Aromatic isocyanates, such as this compound, generally exhibit higher reactivity than their aliphatic counterparts due to the electron-withdrawing effect of the aromatic ring. utm.mymdpi.com This enhanced reactivity can lead to faster polymerization rates.
The structure of the isocyanate plays a crucial role in determining the final properties of the polyurethane, including its mechanical strength, thermal stability, and rigidity. utm.my The rigid benzene ring in this compound is expected to impart significant stiffness and thermal resistance to the polymer backbone, contributing to the formation of hard segments in the polyurethane structure. utm.my This is in contrast to more flexible aliphatic isocyanates which typically yield softer, more elastomeric polyurethanes.
A key feature of this compound is the presence of the ethynyl (acetylene) group. This functional group can remain intact during the initial urethane (B1682113) formation and serve as a site for subsequent cross-linking reactions. Through thermal or catalytic activation, the ethynyl groups can undergo polymerization or cycloaddition reactions, creating a highly cross-linked network structure. This post-polymerization modification allows for the production of thermosetting polyurethanes with enhanced mechanical properties, solvent resistance, and thermal stability compared to conventional thermoplastic PUs. This dual functionality—urethane linkage formation and subsequent cross-linking—provides a powerful tool for tuning the material's properties from a thermoplastic elastomer to a rigid thermoset.
| Isocyanate Type | Key Structural Feature | Resulting Polyurethane Property | Potential for Tunability |
|---|---|---|---|
| Toluene Diisocyanate (TDI) | Aromatic, Rigid | High Hardness, Good Strength | Limited post-modification |
| Methylene Diphenyl Diisocyanate (MDI) | Aromatic, Symmetrical | High Tensile Strength (23.4 MPa) mdpi.comresearchgate.net | Limited post-modification |
| Hexamethylene Diisocyanate (HDI) | Aliphatic, Flexible | Flexibility, Weather Resistance | Limited post-modification |
| This compound | Aromatic, Rigid, Ethynyl Group | High Rigidity & Thermal Stability | High (via ethynyl group cross-linking) |
Creation of Conjugated Polymers for Optoelectronic Applications
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. nih.gov This electronic structure is responsible for their unique semiconducting and optical properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.commdpi.com The properties of these polymers can be finely tuned by modifying the chemical structure of the monomer building blocks. mdpi.com
This compound is an attractive monomer for the synthesis of novel conjugated polymers. The ethynyl group is a well-established linker in conjugated polymer chemistry, often utilized in polymerization methods like the Sonogashira coupling reaction to extend the π-conjugated system. mdpi.com The incorporation of ethynylene units into a polymer backbone can lead to a more planar structure, which enhances π-orbital overlap and can shift the material's absorption and emission spectra. mdpi.com
The general strategy for designing conjugated polymers for optoelectronics often involves creating a donor-acceptor (D-A) architecture. mdpi.com In this context, the benzene ring of this compound can act as a part of the donor or acceptor unit, depending on the comonomer used in the polymerization. The presence of both the electron-withdrawing isocyanate group and the π-donating ethynyl group on the same ring creates a complex electronic profile that can be exploited in molecular design.
Furthermore, the isocyanate group offers a reactive handle for post-polymerization modification. It can be reacted with various nucleophiles to attach solubilizing side chains, which is crucial for the solution-based processing of these polymers. Alternatively, the isocyanate can be used to graft other functional moieties onto the polymer backbone, allowing for the fine-tuning of its electronic properties, morphology, or sensing capabilities. This dual functionality enables the creation of multifunctional materials where the conjugated backbone provides the optoelectronic properties and the side chains, introduced via the isocyanate group, control processability and intermolecular interactions.
| Monomer Component | Role in Conjugated Polymer | Impact on Properties |
|---|---|---|
| Fluorene | Electron Donor Unit | Provides high charge mobility and blue emission mdpi.com |
| Benzothiadiazole | Electron Acceptor Unit | Lowers the polymer's band gap, shifts absorption to longer wavelengths mdpi.com |
| Ethynylene Linker | π-Conjugated Spacer | Increases structural planarity, red-shifts absorption mdpi.com |
| This compound | Multifunctional Building Block | Provides π-conjugation (ethynyl) and a site for side-chain functionalization (isocyanate) |
Role in the Synthesis of Supramolecular Assemblies
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nso-journal.org These interactions are used to direct the self-assembly of molecular components into well-defined, ordered structures. beilstein-journals.org Such assemblies are at the forefront of materials science, with applications in sensing, catalysis, and molecular machinery.
This compound possesses several structural features that make it an excellent candidate as a building block for supramolecular assemblies.
Hydrogen Bonding: The isocyanate group is highly reactive towards nucleophiles like alcohols and amines, forming urethane and urea (B33335) linkages, respectively. Both urethane and urea groups contain N-H and C=O moieties that are excellent hydrogen bond donors and acceptors. By reacting this compound with appropriate partners, it is possible to create molecules with programmed hydrogen bonding sites that can direct their assembly into tapes, rosettes, or other complex architectures.
π-π Stacking: The aromatic benzene ring provides a flat, electron-rich surface capable of engaging in π-π stacking interactions. These interactions are a primary driving force for the assembly of many planar aromatic molecules into columnar or lamellar structures.
Directionality: The ortho substitution pattern of the ethynyl and isocyanate groups imposes a specific geometry on the molecule. This defined shape can be used to control the directionality of the intermolecular interactions, leading to more predictable and well-ordered assemblies.
The combination of these features allows this compound to be used in the hierarchical construction of materials. For example, covalent reactions through the isocyanate group can form a primary structure (e.g., a dimer or oligomer), which then self-assembles into a larger, ordered supramolecular structure driven by hydrogen bonding and π-π stacking. The ethynyl group can also participate in specific interactions or be used to "lock in" the assembled structure through subsequent polymerization.
| Interaction Type | Relevant Functional Group in Derivative | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Urea/Urethane (from Isocyanate) | Provides strong, directional interactions for programmed self-assembly nso-journal.org |
| π-π Stacking | Benzene Ring | Promotes stacking of aromatic cores, leading to ordered structures nso-journal.org |
| van der Waals Forces | Entire Molecule | Contribute to overall stability and close packing of molecules nso-journal.org |
Computational and Theoretical Investigations of 1 Ethynyl 2 Isocyanatobenzene
Electronic Structure Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for mapping the electronic landscape of a molecule, which in turn dictates its stability, reactivity, and physical properties.
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals determine how the molecule interacts with other chemical species. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally correlates with higher reactivity.
For 1-ethynyl-2-isocyanatobenzene, theoretical calculations show that the HOMO is primarily located on the electron-rich ethynyl (B1212043) and phenyl portions of the molecule, while the LUMO is concentrated on the π* orbitals of the isocyanate group. This distribution suggests that the molecule will act as a nucleophile at the π-system of the ring and alkyne, and as an electrophile at the isocyanate carbon.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.62 |
| LUMO | -1.35 |
| HOMO-LUMO Gap | 7.27 |
Note: The values presented are illustrative and based on typical results from Density Functional Theory (DFT) calculations. Actual values may vary depending on the specific level of theory and basis set employed.
The distribution of partial atomic charges across a molecule provides a clear map of its electrostatic potential and highlights regions prone to electrostatic interactions. In this compound, the atoms of the isocyanate group exhibit significant charge separation. The central carbon atom is strongly electrophilic (positively charged) due to its bonds with the more electronegative nitrogen and oxygen atoms. Conversely, the nitrogen and oxygen atoms carry a partial negative charge. This pronounced charge distribution makes the isocyanate carbon a primary target for attack by nucleophiles. The electrostatic potential map visually confirms this, showing a region of high positive potential (blue) around the isocyanate carbon and regions of negative potential (red) around the nitrogen and oxygen atoms.
Reaction Pathway Analysis and Transition State Modeling
One of the most powerful applications of computational chemistry is the ability to model the entire course of a chemical reaction, identifying the structures of transition states and intermediates and calculating the energy barriers that control the reaction rate.
This compound is a precursor for fascinating intramolecular cyclization reactions. Computational studies, particularly using Density Functional Theory (DFT) methods like B3LYP, have been employed to map the potential energy surface for its thermal rearrangements. These calculations reveal that the molecule can undergo a high-temperature gas-phase cyclization. The process is initiated by the closure of the isocyanate group onto the ethynyl group, leading to the formation of a five-membered ring. The energetic profile shows that this transformation proceeds through a high-energy transition state, indicating that significant thermal energy is required to overcome the activation barrier.
Theoretical modeling has been crucial in identifying the fleeting intermediates formed during the thermal rearrangement of this compound. The calculations predict that the initial cyclization does not lead directly to a stable indole (B1671886) derivative but instead forms a highly reactive ketenimine intermediate. This ketenimine can then undergo a subsequent hydrogen shift to yield 1H-indole-2(3H)-one.
Furthermore, computational models have explored alternative reaction pathways, such as the formation of a carbene intermediate through the loss of carbon monoxide. The relative energies of the transition states and intermediates for these different pathways can be calculated to predict the most likely reaction outcome under specific conditions. For instance, the calculated activation barrier for the cyclization to the ketenimine is significantly lower than that for other potential rearrangements, identifying it as the most favorable thermal pathway.
| Reaction Step | Intermediate/Product | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular Cyclization | Ketenimine | ~45 |
| 1,3-H Shift | 1H-indole-2(3H)-one | ~35 |
Note: Values are representative and derived from DFT (B3LYP/6-31G) calculations. They illustrate the relative energetic barriers of the reaction steps.*
Spectroscopic Feature Prediction and Corroboration with Experimental Data
Computational chemistry can accurately predict the spectroscopic properties of molecules, providing a powerful tool for structure verification and the interpretation of experimental data. By calculating properties such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared directly with an experimental one.
For this compound, DFT calculations can predict its infrared spectrum. The most characteristic vibrational modes are the intense, sharp asymmetric stretch of the isocyanate (-N=C=O) group and the sharp, weaker absorption of the terminal alkyne C-H stretch. The calculated frequencies for these vibrations are typically in excellent agreement with the values observed in the experimental IR spectrum obtained from matrix isolation studies. This close match between the predicted and measured spectrum provides unambiguous confirmation of the molecule's identity and structure.
| Vibrational Mode | Calculated Frequency (B3LYP/6-31G*) | Experimental Frequency (Ar matrix) |
|---|---|---|
| Isocyanate (-N=C=O) asymm. stretch | 2278 | 2280 |
| Ethynyl (-C≡C-) stretch | 2125 | 2127 |
This strong correlation between theoretical predictions and experimental results underscores the reliability of computational methods in modern chemical research, providing a detailed, atom-level understanding of the behavior of complex molecules like this compound.
Vibrational Frequency Calculations for Conformational Analysis
Vibrational frequency calculations are a cornerstone of computational chemistry, used to identify stable molecular structures and to predict infrared (IR) and Raman spectra. For this compound, these calculations can elucidate the conformational landscape arising from the rotation of the isocyanate and ethynyl groups relative to the benzene (B151609) ring.
The primary conformations of interest would be the syn and anti conformers, where the isocyanate group is oriented towards or away from the ethynyl group, respectively. By performing geometry optimizations and subsequent frequency calculations, it is possible to determine the relative energies of these conformers and the transition states that separate them. A key indicator of a stable conformation (a true energy minimum) is the absence of imaginary frequencies in the calculated vibrational spectrum. Conversely, a transition state is characterized by the presence of exactly one imaginary frequency.
The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include the C≡C stretch of the ethynyl group, the asymmetric N=C=O stretch of the isocyanate group, and various C-H and C-C stretching and bending modes of the benzene ring. The frequencies of these modes are sensitive to the molecular conformation, and thus, calculated spectra for the syn and anti conformers would be expected to show subtle differences. These theoretical spectra can be compared with experimental IR or Raman spectra to identify the dominant conformation present in a sample.
Below is a hypothetical data table illustrating the kind of results that would be obtained from vibrational frequency calculations for the syn and anti conformers of this compound. The frequencies are based on typical values for the functional groups involved.
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) - Syn Conformer | Hypothetical Frequency (cm⁻¹) - Anti Conformer |
|---|---|---|---|
| Asymmetric Stretch | N=C=O | 2275 | 2270 |
| Symmetric Stretch | N=C=O | 1450 | 1455 |
| Stretch | C≡C | 2120 | 2122 |
| Stretch | ≡C-H | 3300 | 3301 |
| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | Aromatic Ring | 1600-1400 | 1600-1400 |
Nuclear Magnetic Resonance Chemical Shift Prediction for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. nih.gov Computational methods, particularly those based on density functional theory (DFT), can predict NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.govum.edu.my For this compound, predicting the ¹H and ¹³C NMR chemical shifts is crucial for confirming its structure and for distinguishing it from its isomers.
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. nih.gov The isotropic shielding value is then used to determine the chemical shift relative to a standard, typically tetramethylsilane (B1202638) (TMS). These calculations are sensitive to the molecular geometry, and therefore, it is common to perform them on geometries that have been optimized at a high level of theory. For flexible molecules, it is often necessary to calculate the chemical shifts for multiple low-energy conformers and to compute a Boltzmann-weighted average to obtain a more accurate prediction.
For this compound, the ¹H NMR spectrum would show signals for the four protons on the benzene ring and the single proton of the ethynyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the ethynyl and isocyanate substituents. The ethynyl group is weakly deactivating, while the isocyanate group is a deactivating group. Their combined effects would lead to a complex splitting pattern and a downfield shift for the aromatic protons compared to benzene (δ 7.3 ppm).
The ¹³C NMR spectrum would show signals for the eight carbon atoms in the molecule. The carbons directly attached to the electronegative nitrogen and oxygen atoms of the isocyanate group, as well as the sp-hybridized carbons of the ethynyl group, would have characteristic chemical shifts.
The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for this compound, estimated based on the additive effects of the substituents on a benzene ring.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 125.0 |
| C2 | - | 135.0 |
| C3 | 7.40 | 128.5 |
| C4 | 7.60 | 130.0 |
| C5 | 7.50 | 129.0 |
| C6 | 7.70 | 133.0 |
| C≡CH | - | 83.0 |
| C≡CH | 3.50 | 80.0 |
| N=C=O | - | 128.0 |
Future Research Trajectories and Emerging Opportunities
Exploration of Asymmetric Synthesis Methodologies
The development of asymmetric synthesis methodologies for 1-ethynyl-2-isocyanatobenzene is a burgeoning area of research with the potential to unlock a vast array of novel chiral molecules. The presence of two highly reactive and versatile functional groups, the ethynyl (B1212043) and isocyanate moieties, in a proximate relationship on the benzene (B151609) ring makes this compound a unique building block for complex molecular architectures. Asymmetric catalysis, in particular, is poised to play a pivotal role in harnessing the synthetic potential of this molecule.
Future research is likely to focus on the development of chiral catalysts that can selectively interact with either the ethynyl or the isocyanate group, or both simultaneously, to induce stereoselectivity in subsequent transformations. For instance, the design of chiral Lewis acids or organocatalysts could enable the enantioselective addition of nucleophiles to the isocyanate group, leading to the formation of chiral urea (B33335) or carbamate (B1207046) derivatives. Similarly, transition-metal-based chiral catalysts could facilitate asymmetric transformations of the ethynyl group, such as enantioselective hydrofunctionalization or cycloaddition reactions.
A particularly exciting avenue of exploration is the development of catalytic systems that can orchestrate a cascade of reactions involving both the ethynyl and isocyanate groups in a single synthetic operation. Such a strategy could provide rapid access to complex heterocyclic scaffolds with multiple stereocenters, which are of significant interest in medicinal chemistry and materials science. The insights gained from these studies will not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric catalysis.
Integration into Flow Chemistry and Continuous Processing
The integration of this compound into flow chemistry and continuous processing represents a significant opportunity to enhance the safety, efficiency, and scalability of its synthesis and subsequent transformations. Isocyanates are known to be highly reactive and can pose handling challenges in traditional batch processes. safeworkaustralia.gov.auhsl.gov.ukecl.worldenvirocare.org Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, continuous streams, offers a compelling solution to these challenges. nih.govchemrxiv.orggoogle.comscispace.comresearchgate.netscispace.com
In the context of this compound, flow chemistry can be envisioned to play a crucial role in several key areas. Firstly, the synthesis of the molecule itself could be performed in a continuous flow reactor, which would allow for the safe generation and immediate consumption of this reactive intermediate, thereby minimizing the risks associated with its accumulation. Secondly, the subsequent reactions of this compound, such as polymerizations or cycloadditions, could be carried out in a continuous manner, leading to improved product quality and consistency. The ability to precisely control the residence time and temperature in a flow reactor can be particularly beneficial in managing the exothermic nature of many isocyanate reactions.
Furthermore, the integration of in-line analytical techniques, such as FT-IR or Raman spectroscopy, into a flow chemistry setup would enable real-time monitoring of the reaction progress, allowing for rapid optimization and quality control. researchgate.net The adoption of flow chemistry for the synthesis and application of this compound is expected to not only improve the safety and efficiency of existing processes but also to enable the discovery of new reaction pathways that are not feasible in traditional batch reactors.
| Parameter | Batch Processing | Flow Chemistry & Continuous Processing |
| Safety | Higher risk due to large volumes of reactive materials | Enhanced safety due to small reaction volumes and better heat dissipation |
| Scalability | Challenging to scale up due to heat and mass transfer limitations | Readily scalable by extending the operation time or using parallel reactors |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility |
| Reaction Screening | Time-consuming and material-intensive | Rapid screening of reaction conditions |
Development of Bio-Inspired Architectures
The unique molecular structure of this compound, featuring a rigid aromatic core and two orthogonal reactive sites, makes it an intriguing building block for the development of bio-inspired architectures. osti.govyoutube.com Nature abounds with examples of materials that derive their exceptional properties from the precise arrangement of molecular components into hierarchical structures. osti.govbohrium.com By mimicking these design principles, it is possible to create novel synthetic materials with tailored functionalities.
The ethynyl group of this compound can participate in a variety of coupling reactions, such as the Sonogashira coupling or Glaser coupling, to form extended conjugated systems. These rigid, rod-like structures can serve as the backbone for the construction of liquid crystalline polymers or self-assembling monolayers. The isocyanate group, on the other hand, provides a versatile handle for the introduction of a wide range of functional groups through the formation of urea, urethane (B1682113), or amide linkages.
One can envision the use of this compound in the synthesis of polymers that can self-assemble into well-defined nanostructures, such as helical polymers or block copolymers that form ordered domains. These materials could find applications in areas such as organic electronics, sensing, and catalysis. Furthermore, the incorporation of this molecule into cross-linked networks could lead to the development of high-performance materials with enhanced thermal and mechanical properties. The exploration of bio-inspired design principles in conjunction with the unique reactivity of this compound is a promising avenue for the creation of next-generation functional materials.
Advanced Characterization Techniques for Reaction Monitoring and Product Analysis
The successful development and application of this compound will be heavily reliant on the use of advanced characterization techniques for both real-time reaction monitoring and comprehensive product analysis. The dual reactivity of this molecule can lead to complex reaction mixtures and polymeric materials, necessitating the use of sophisticated analytical tools to unravel the underlying chemical transformations and to establish structure-property relationships.
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, will be invaluable for monitoring the progress of reactions involving this compound in real-time. researchgate.net These techniques can provide quantitative information on the consumption of reactants and the formation of products, enabling the optimization of reaction conditions and the elucidation of reaction mechanisms. For example, the characteristic vibrational bands of the isocyanate and ethynyl groups can be used to track their individual reaction kinetics in a competitive reaction scenario.
For the analysis of the resulting products, a combination of techniques will be required. Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for determining the chemical structure and stereochemistry of small molecule products. For polymeric materials, techniques such as Gel Permeation Chromatography (GPC) will be needed to determine the molecular weight and molecular weight distribution. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), will provide insights into the thermal stability and phase behavior of the polymers. Furthermore, advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), will be crucial for visualizing the morphology of self-assembled nanostructures.
| Analytical Technique | Information Provided |
| In-situ FT-IR/Raman Spectroscopy | Real-time reaction kinetics, functional group conversion |
| Nuclear Magnetic Resonance (NMR) | Chemical structure, stereochemistry, and purity of products |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution of polymers |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile of materials |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting point, and other phase transitions |
| Atomic Force Microscopy (AFM) | Surface topography and morphology of materials at the nanoscale |
| Transmission Electron Microscopy (TEM) | Internal structure and morphology of materials at the nanoscale |
Sustainable Synthesis and Application Development
The principles of green chemistry are increasingly guiding the development of new chemical processes and products, and the synthesis and application of this compound are no exception. libretexts.orgresearchgate.netresearchgate.netrsc.orgmdpi.comrsc.orgnih.gov Future research in this area will undoubtedly focus on the development of more sustainable synthetic routes to this molecule, as well as the design of applications that are environmentally benign.
One of the key challenges in isocyanate chemistry is the reliance on hazardous reagents such as phosgene (B1210022). researchgate.net The development of phosgene-free routes to this compound, for example, through the Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide derivative, would be a significant step towards a more sustainable synthesis. libretexts.org Additionally, the use of greener solvents, catalytic methods, and energy-efficient reaction conditions will be crucial in minimizing the environmental footprint of its production.
In terms of application development, there is a growing interest in the design of polymers that are derived from renewable resources and that can be readily recycled or degraded at the end of their life cycle. The versatile reactivity of this compound could be leveraged to create polymers with built-in cleavable linkages, which would facilitate their chemical recycling back to the monomer. Furthermore, the development of water-borne polyurethane dispersions based on this molecule could reduce the reliance on volatile organic compounds (VOCs) in coatings and adhesives applications. mdpi.com By embracing the principles of sustainable chemistry, the future development of this compound can be aligned with the broader goals of environmental stewardship and resource efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
